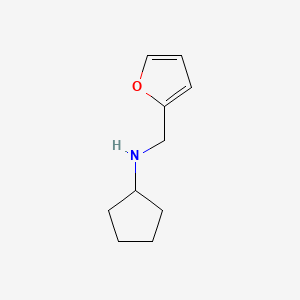

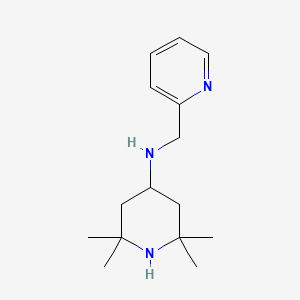

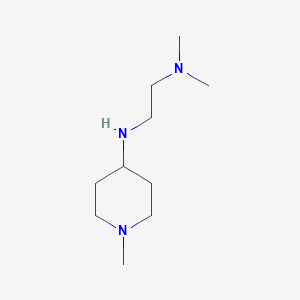

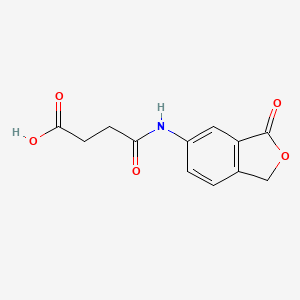

![molecular formula C10H11ClN2O2 B1299365 N-[3-(acetylamino)phenyl]-2-chloroacetamide CAS No. 88342-13-6](/img/structure/B1299365.png)

N-[3-(acetylamino)phenyl]-2-chloroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, N-(phenyl)-2,2-dichloroacetamide and its chloro-substituted derivatives were synthesized and analyzed using Fourier transform infrared (FTIR) and Raman spectra . Another study reported the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through a multi-step process involving acetylation, esterification, and ester interchange, achieving a high total yield of 88.0% . N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide, with the yield reaching up to 75% under optimized conditions . Improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide were achieved by modifying the reduction, acetylation, and ethylation steps, resulting in a high overall yield and purity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared and Raman spectroscopy were employed to analyze the amide bond parameters and the effect of chlorine substitution in the phenyl group . The molecular structures of the synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide derivatives were identified through IR and MS spectroscopy, supported by elemental analysis . The structure of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was characterized by IR, ^1HNMR, and elemental analysis . Additionally, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined, revealing intermolecular hydrogen bonds and intramolecular interactions .

Chemical Reactions Analysis

The studies provided insights into the chemical reactions involved in the synthesis of acetamide derivatives. The acetylation of N-methylaniline with chloracetyl chloride was catalyzed by triethylamide, followed by esterification and ester interchange to produce the final compound . The reaction of 4-chlorophenol with N-phenyl dichloroacetamide was carried out in tetrahydrofuran (THF) using anhydrous potassium carbonate . The synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide involved reduction, acetylation, ethylation, and condensation steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were determined through spectroscopic analysis and molecular docking studies. The FTIR and Raman spectra provided information on the vibrational modes and potential energy distribution of the compounds . The IR and MS spectroscopy data helped in assigning characteristic peaks and confirming the molecular structures . The anticancer potential of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was investigated through in silico modeling, targeting the VEGFr receptor . The silylated derivatives of N-(2-hydroxyphenyl)acetamide were studied using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods, revealing their structural features .

Aplicaciones Científicas De Investigación

Pharmacodynamics and Mechanisms of Action

Acetaminophen, a compound related in structure and function to N-[3-(acetylamino)phenyl]-2-chloroacetamide, is extensively studied for its pharmacodynamics and mechanisms of action. Its central nervous system effects, reflecting its effectiveness in pain and fever management, are well-documented. Understanding these mechanisms provides insights into how structurally similar compounds could potentially be applied in research and therapeutic contexts. For instance, the metabolic pathway involving N-acetyl-p-benzoquinone imine (NAPQI) highlights the significance of metabolic byproducts in pharmacological effects and toxicities, which could guide the study of related compounds for therapeutic or investigational use (Marzuillo, Guarino, & Barbi, 2014).

Environmental Impact and Degradation

The environmental persistence and degradation of pharmaceutical compounds, including acetaminophen, are critical research areas with implications for water quality and ecosystem health. Studies on acetaminophen's environmental fate reveal its transformation into various intermediates, underscoring the need for understanding the degradation pathways of related compounds. This knowledge could inform the development of more sustainable pharmaceuticals and contribute to environmental protection strategies (Hoang Nhat Phong Vo et al., 2019).

Toxicology and Safety

Research on acetaminophen's toxicological profiles, including hepatotoxicity and the formation of toxic metabolites like NAPQI, offers a foundation for studying related compounds. Understanding the molecular mechanisms of toxicity, including the role of oxidative stress and mitochondrial damage, can inform safety evaluations and risk assessments of new pharmaceuticals or chemical agents (Tittarelli et al., 2017).

Advanced Drug Delivery and Formulation

The biopharmaceutical aspects of acetaminophen, including its classification and formulation considerations, provide a template for the development of advanced delivery systems for related compounds. Research into immediate-release formulations and the impact of excipients on drug release and bioavailability can guide the design of more effective and safer therapeutic options (Kalantzi et al., 2006).

Propiedades

IUPAC Name |

N-(3-acetamidophenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-7(14)12-8-3-2-4-9(5-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCXEGVJCMFKGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366618 |

Source

|

| Record name | N-[3-(acetylamino)phenyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(acetylamino)phenyl]-2-chloroacetamide | |

CAS RN |

88342-13-6 |

Source

|

| Record name | N-[3-(acetylamino)phenyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

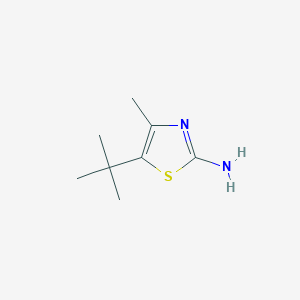

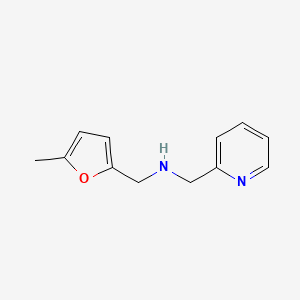

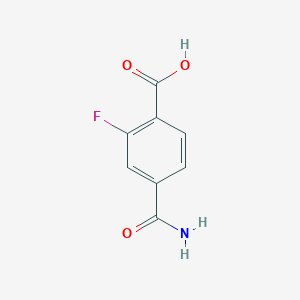

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)